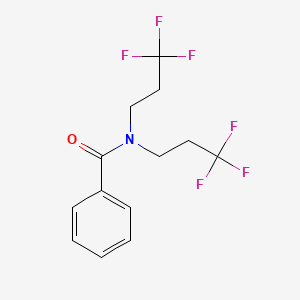
N,N-Bis(3,3,3-trifluoropropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3,3,3-trifluoropropyl)benzamide is a chemical compound with the molecular formula C13H13F6NO It is characterized by the presence of a benzamide core substituted with two 3,3,3-trifluoropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
C6H5COCl+2CF3CH2CH2NH2→C6H5CON(CF3CH2CH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield benzoic acid and 3,3,3-trifluoropropylamine.
Scientific Research Applications
N,N-Bis(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Bis(3,3,3-trifluoropropyl)benzamide involves its interaction with specific molecular targets. The trifluoropropyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N-(3,3,3-Trifluoropropyl)benzamide
- N,N-Bis(2,2,2-trifluoroethyl)benzamide
Uniqueness
N,N-Bis(3,3,3-trifluoropropyl)benzamide is unique due to the presence of two trifluoropropyl groups, which impart distinct chemical and physical properties compared to similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
90238-19-0 |
|---|---|
Molecular Formula |
C13H13F6NO |
Molecular Weight |
313.24 g/mol |
IUPAC Name |
N,N-bis(3,3,3-trifluoropropyl)benzamide |
InChI |
InChI=1S/C13H13F6NO/c14-12(15,16)6-8-20(9-7-13(17,18)19)11(21)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
BVVCXZUUQKIXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCC(F)(F)F)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















